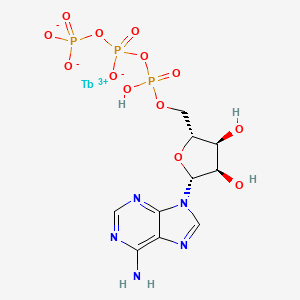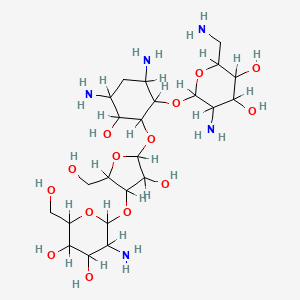
2,3,4-トリメトキシケイ皮酸
概要
説明
2,3,4-Trimethoxycinnamic acid is an organic compound with the molecular formula C12H14O5. It is a derivative of cinnamic acid, characterized by the presence of three methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
科学的研究の応用
2,3,4-Trimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other materials with specific photophysical properties.
作用機序
Target of Action
The primary targets of 2,3,4-Trimethoxycinnamic acid are the serotonin (5-HT) subtype 1A receptor and gamma-aminobutyric acid type A (GABAA) receptors . These receptors play a crucial role in the serotonergic signaling system, which is involved in stress-related conditions .
Mode of Action
2,3,4-Trimethoxycinnamic acid interacts with its targets, the serotonin (5-HT) subtype 1A receptor and gamma-aminobutyric acid type A (GABAA) receptors, to mediate its anxiolytic effects . This interaction explores the crucial role of serotonergic signaling in stress-related conditions .
Biochemical Pathways
The compound affects the serotonergic signaling pathway, which is crucial in stress-related conditions . It also influences the Mitogen-activated protein kinase (MAPK) pathway, an intracellular signaling cascade implicated in learning, memory, immune system, and stress .
Result of Action
The molecular and cellular effects of 2,3,4-Trimethoxycinnamic acid’s action include the induction of oxidative stress and mitochondrial damage . Scanning electron microscopy has shown the formation of pores and leakage of cytoplasmic content .
生化学分析
Biochemical Properties
2,3,4-Trimethoxycinnamic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cholinesterase. This inhibition is crucial as cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting cholinesterase, 2,3,4-Trimethoxycinnamic acid can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease . Additionally, this compound interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
2,3,4-Trimethoxycinnamic acid influences various cellular processes. It has been shown to exert anti-stress effects by modulating the expression of tyrosine hydroxylase in the amygdala region of the brain . This modulation helps in maintaining dopamine levels, which are crucial for stress response and mood regulation. Furthermore, 2,3,4-Trimethoxycinnamic acid affects cell signaling pathways, particularly those involving extracellular signal-regulated kinases, which play a role in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 2,3,4-Trimethoxycinnamic acid exerts its effects through various mechanisms. It binds to cholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, 2,3,4-Trimethoxycinnamic acid influences gene expression by modulating transcription factors involved in oxidative stress responses, thereby enhancing the cell’s antioxidant capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trimethoxycinnamic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 2,3,4-Trimethoxycinnamic acid can maintain its biological activity over extended periods, making it a viable candidate for chronic treatments .
Dosage Effects in Animal Models
The effects of 2,3,4-Trimethoxycinnamic acid vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic effects by modulating neurotransmitter levels . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2,3,4-Trimethoxycinnamic acid is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and efficacy . The compound’s metabolites can also influence metabolic flux and alter levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, 2,3,4-Trimethoxycinnamic acid is transported and distributed through various mechanisms. It interacts with transporters such as organic anion transporting polypeptides, which facilitate its uptake into cells . Additionally, binding proteins in the plasma can affect its distribution and localization, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2,3,4-Trimethoxycinnamic acid is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This targeting is essential for its role in modulating cellular processes and exerting its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxycinnamic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for 2,3,4-Trimethoxycinnamic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and yield .
化学反応の分析
Types of Reactions
2,3,4-Trimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid.
Reduction: Formation of 2,3,4-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxycinnamic acid: Similar in structure but with different positions of methoxy groups.
p-Methoxycinnamic acid: Contains a single methoxy group at the para position.
Cinnamic acid: The parent compound without any methoxy substitutions
Uniqueness
2,3,4-Trimethoxycinnamic acid is unique due to the specific arrangement of its methoxy groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for various applications .
特性
IUPAC Name |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPDNLIHHFGEC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33130-03-9 | |
| Record name | trans-2,3,4-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,3,4-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1193989.png)



![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)

![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)
